molecular formula C10H16N4O B8360604 3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone CAS No. 134577-44-9

3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone

Cat. No.: B8360604
CAS No.: 134577-44-9
M. Wt: 208.26 g/mol
InChI Key: RIZFFBHJUNGVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 3-position and a 4-methyl-piperazin-1-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives.

    Substitution Reactions:

    Reaction Conditions: These reactions are often carried out under controlled temperatures and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts may be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-(4-methyl-piperazin-1-yl)pyridazine
  • tert-Butyl 4-(pyridazin-3-yl)piperazine-1-carboxylate
  • 1-Boc-4-(6-Chloropyridazin-3-yl)piperazine

Uniqueness

3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

134577-44-9

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

3-amino-6-(4-methylpiperazin-1-yl)-1H-pyridin-2-one

InChI

InChI=1S/C10H16N4O/c1-13-4-6-14(7-5-13)9-3-2-8(11)10(15)12-9/h2-3H,4-7,11H2,1H3,(H,12,15)

InChI Key

RIZFFBHJUNGVQZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C(=O)N2)N

Origin of Product

United States

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